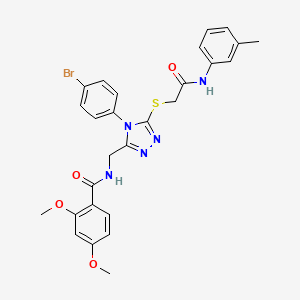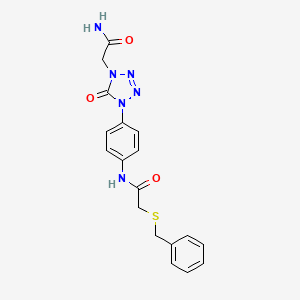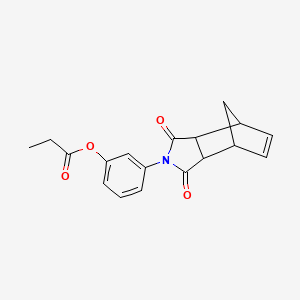![molecular formula C16H17FN2O3S B2459334 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide CAS No. 671201-15-3](/img/structure/B2459334.png)
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide, also known as DASA-58, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Oxford, and since then, it has been the subject of numerous scientific studies exploring its mechanism of action and potential applications.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
Compounds with dimethylamino and sulfonylamino groups have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Cytotoxic Activity of Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This research suggests the relevance of sulfonamide functional groups in developing potential anticancer agents (Ghorab et al., 2015).
Cryoprotectant Applications
Dimethylacetamide, a compound related in functional group to the queried compound, has shown promise as a cryoprotectant for rainbow trout spermatozoa, performing better than the conventional cryoprotectant, dimethyl sulfoxide (Mcniven et al., 1993).
Environmental and Analytical Chemistry
2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in water samples, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Houdier et al., 2000).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-7-8-12(2)15(9-11)23(21,22)18-10-16(20)19-14-6-4-3-5-13(14)17/h3-9,18H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSKZRYRTIFCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

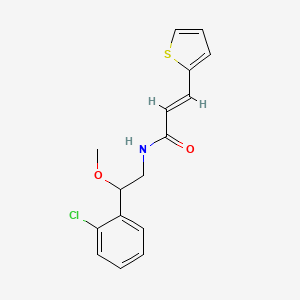
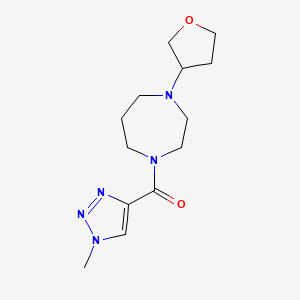
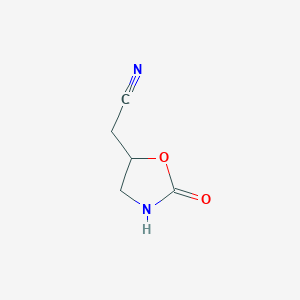

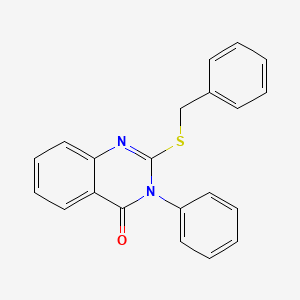
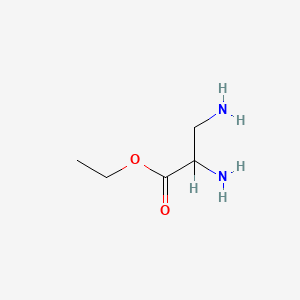
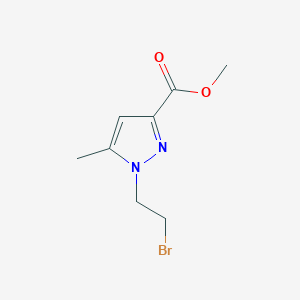
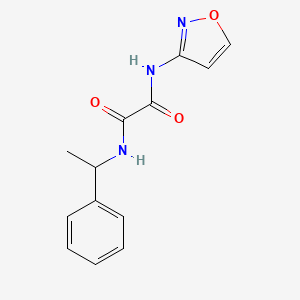
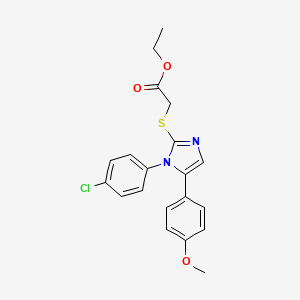
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)
